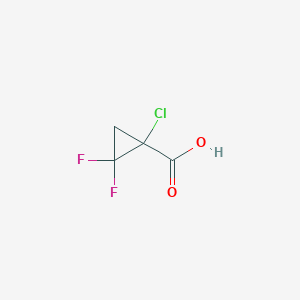
1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 2418671-87-9. It has a molecular weight of 156.52 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C4H3ClF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) .Applications De Recherche Scientifique
Ethylene Biosynthesis and Plant Growth
1-Aminocyclopropane-1-carboxylic acid (ACC), a closely related compound to 1-Chloro-2,2-difluorocyclopropane-1-carboxylic acid, plays a crucial role as a direct precursor of ethylene in plants. Ethylene is a plant hormone that regulates a wide array of vegetative and developmental processes. Research has shown that ACC is converted into ethylene, impacting plant growth, development, and response to environmental stress. The process involves ACC synthases (ACSs) and ACC oxidases (ACOs), highlighting the enzyme's role in ethylene biosynthesis. Exogenous application of ACC has been used as a proxy for ethylene, demonstrating the compound's significance in plant physiology research (Polko & Kieber, 2019).
Conjugation and Metabolism in Plants
The metabolism of ACC involves its conjugation to various derivatives, including 1-(malonylamino)cyclopropane-1-carboxylic acid, a significant non-volatile metabolite identified in plants. This conjugation process is essential for regulating the levels of ACC and, consequently, ethylene production within plant tissues. Understanding these metabolic pathways is crucial for manipulating plant growth and development, providing insights into agricultural practices aimed at enhancing crop yield and stress resistance (Hoffman, Yang, & McKeon, 1982).
Ethylene-Independent Signaling Role
Recent studies suggest that ACC also has a signaling role independent of ethylene biosynthesis. This role includes influencing plant development and response to environmental cues. The transport and regulation of ACC within plant tissues, as well as its involvement in cell wall signaling and pathogen virulence, underline the complexity of plant hormone signaling networks. Identifying ACC transporters and understanding their function could lead to novel strategies for crop improvement and disease resistance management (Vanderstraeten & Van Der Straeten, 2017).
Enzymatic Activity and Inhibition
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, a derivative of ACC, has been studied for its reactivity and potential as an inhibitor of ACC deaminase, an enzyme involved in ethylene biosynthesis. Understanding the mechanism of inhibition and the stability of such compounds under physiological conditions can provide insights into regulating ethylene production, with implications for agricultural biotechnology and the study of plant-microbe interactions (Liu et al., 2015).
Mécanisme D'action
Mode of Action
It’s known that the compound can undergo lipase-catalyzed asymmetric acetylation , which suggests it may interact with enzymes such as lipases in its mode of action.
Biochemical Pathways
The compound’s involvement in lipase-catalyzed reactions suggests it may influence lipid metabolism or other pathways involving lipase enzymes.
Result of Action
Its known involvement in lipase-catalyzed reactions suggests it may have effects on lipid metabolism or other cellular processes involving lipases.
Propriétés
IUPAC Name |
1-chloro-2,2-difluorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXOCSNCMUTQGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406422.png)


![N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea](/img/structure/B2406426.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406434.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)

![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)
